An In-depth Technical Guide to a Key Intermediate in Monomethyl Auristatin E (MMAE) Synthesis
An In-depth Technical Guide to a Key Intermediate in Monomethyl Auristatin E (MMAE) Synthesis
A Note on "Monomethyl auristatin E intermediate-8" : Extensive searches of chemical databases and scientific literature did not yield a publicly documented, specific chemical entity identified as "Monomethyl auristatin E intermediate-8" with an associated CAS number. The nomenclature of intermediates in complex syntheses can vary between different research groups and patents, and may not always be publicly disclosed.
This guide will focus on the well-characterized and crucial precursor, Monomethyl auristatin E intermediate-9 , for which detailed technical information is readily available. This intermediate is a significant building block in the total synthesis of Monomethyl auristatin E (MMAE), a potent anti-mitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).
Core Data Summary for Monomethyl auristatin E intermediate-9
This section summarizes the key chemical and physical properties of Monomethyl auristatin E intermediate-9.
| Property | Value | Reference(s) |
| Chemical Name | tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate | [1] |
| CAS Number | 120205-58-5 | [1] |
| Molecular Formula | C₂₂H₃₅NO₅ | [1][2] |
| Molecular Weight | 393.52 g/mol | [1] |
| Appearance | Colorless to light yellow oil | [1] |
Role in the Synthesis of Monomethyl Auristatin E
Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[3] Its high cytotoxicity makes it a powerful component of ADCs, which are designed to selectively deliver the toxic payload to cancer cells.[3][4] The synthesis of MMAE is a multi-step process that relies on the precise assembly of several chiral fragments.[3]
MMAE intermediate-9 is a critical building block in the convergent synthesis of the MMAE peptide backbone.[5] It provides a significant portion of the final structure with the correct stereochemistry, which is essential for the biological activity of MMAE.[1] The overall synthetic strategy involves the preparation of key intermediates, like intermediate-9, which are then coupled together to form the final pentapeptide-like structure of MMAE.[3]
Experimental Protocols
While detailed, proprietary industrial synthesis protocols are not fully public, the following outlines generalized experimental procedures based on published literature for the synthesis and subsequent use of intermediates like MMAE intermediate-9.
Synthesis of a Precursor to MMAE Intermediate-9
The formation of the core structure of intermediate-9 can be achieved through a stereoselective aldol (B89426) reaction followed by O-methylation.
1. Aldol Reaction:
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Reactants: N-(benzyloxycarbonyl)-N-methyl-(S,S)-isoleucinal and the lithium enolate of tert-butyl acetate (B1210297).[3]
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Procedure: To a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, tert-butyl acetate is slowly added. After stirring, a solution of N-(benzyloxycarbonyl)-N-methyl-(S,S)-isoleucinal in anhydrous THF is added. The reaction mixture is stirred at -78 °C and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with ethyl acetate.[3]
2. O-methylation to Yield MMAE Intermediate-9:
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Reactants: The purified aldol adduct from the previous step, a strong base (e.g., sodium hydride), and methyl iodide.[3]
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Procedure: The aldol adduct is dissolved in anhydrous THF at 0 °C, and a strong base is added. After a period of stirring, methyl iodide is introduced, and the reaction is allowed to proceed overnight. The reaction is quenched with water, and the product, MMAE intermediate-9, is extracted and purified by column chromatography.[3]
Coupling of MMAE Intermediate-9 in MMAE Synthesis
Intermediate-9 is subsequently used in peptide coupling reactions to extend the peptide chain of MMAE.
Protocol using HATU as a coupling agent:
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Reactants: The carboxylic acid of the N-terminally protected peptide fragment, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), and MMAE intermediate-9.[2]
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Procedure: The carboxylic acid component is pre-activated with HATU in anhydrous DMF. In a separate flask, intermediate-9 is dissolved in anhydrous DMF. The solution of intermediate-9 is then slowly added to the pre-activated acid mixture at 0 °C, followed by the dropwise addition of DIPEA. The reaction is stirred for several hours, and the progress is monitored by TLC or LC-MS. The final coupled product is purified by flash column chromatography.[2]
Protocol using EDC/HOBt as coupling agents:
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Reactants: N-Boc-Peptide-OH, MMAE intermediate-9, EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (Hydroxybenzotriazole), and DIPEA in anhydrous DCM (Dichloromethane).[2]
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Procedure: The reactants are combined in anhydrous DCM under an inert atmosphere and cooled to 0 °C. EDC·HCl is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature to proceed for 12-24 hours. After workup, the desired coupled product is purified by silica (B1680970) gel chromatography.[2]
Quantitative Data
The following table presents representative yields and purity for key steps in the synthesis of MMAE, which are indicative of the efficiency of the synthetic process involving intermediates like intermediate-9. These values can vary based on reaction conditions and scale.[6][7]
| Synthetic Step | Typical Yield | Typical Purity (by HPLC) |
| Peptide Coupling | 70-90% | >95% |
| Deprotection Steps | >95% | >98% |
| Final Product (MMAE) after Purification | ~85% (from intermediate-9) | ≥98.5% |
Visualizations
Simplified Synthetic Workflow of MMAE
The following diagram illustrates a generalized workflow for the total synthesis of Monomethyl Auristatin E, highlighting the sequential nature of the process.
Caption: General workflow for the total synthesis of Monomethyl Auristatin E (MMAE).
Mechanism of Action of MMAE
Monomethyl auristatin E intermediate-9 itself does not have a direct biological signaling role; its importance lies in being a precursor to the highly cytotoxic MMAE.[5] The final product, MMAE, functions by inhibiting cell division.[4] The following diagram illustrates the mechanism of action of an MMAE-containing antibody-drug conjugate.
Caption: Mechanism of action of MMAE delivered via an Antibody-Drug Conjugate.[6]
